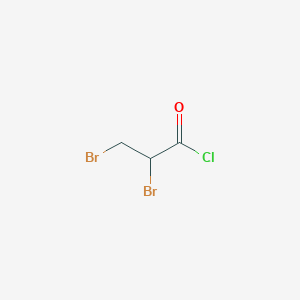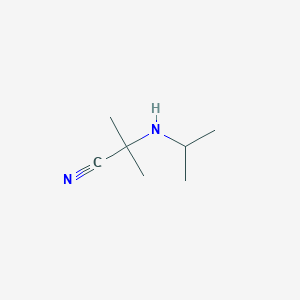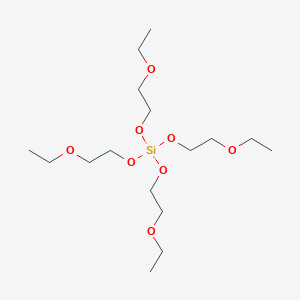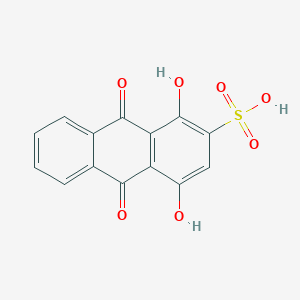
2,3-Dibromopropionyl chloride
Descripción general
Descripción
2,3-Dibromopropionyl chloride is a chemical compound that has been utilized in various synthetic processes. It serves as an intermediate in the synthesis of several heterocyclic fragments and biologically active compounds. The compound's reactivity and utility in forming more complex structures make it a valuable reagent in organic chemistry.
Synthesis Analysis
The synthesis of compounds involving 2,3-dibromopropionyl chloride has been reported in multiple studies. For instance, a straightforward synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines was achieved by direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides . Another study described the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, where 2,3-dibromopropionyl chloride was used in a Schotten-Baumann reaction to yield the desired compound . Additionally, the reaction of 2,3-dibromopropionyl chloride with 4-methoxyphenol and (S)-1-methylbenzylamine led to diastereomeric aziridine esters, which were further transformed into enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol .
Molecular Structure Analysis
The molecular structure of 2,3-dibromopropionyl chloride is not explicitly detailed in the provided papers. However, its reactivity suggests that it contains functional groups that are amenable to various chemical transformations, as evidenced by its use in synthesizing complex molecules like bipyridines and aziridine esters .
Chemical Reactions Analysis
2,3-Dibromopropionyl chloride is involved in several chemical reactions. It has been used in the synthesis of brominated heterocycles , as a reagent in the formation of piperazine derivatives , and in the creation of diastereomeric aziridine esters . These reactions demonstrate the compound's versatility in forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the construction of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dibromopropionyl chloride are not directly discussed in the provided papers. However, its successful use in synthesis suggests that it is a stable reagent under the reaction conditions employed. The compound's bromine atoms are likely to be reactive sites for further chemical transformations, as seen in the synthesis of various brominated compounds . The enantiomers of a related compound, ethyl 2,3-dibromopropionate, were separated using preparative HPLC, indicating that the dibromopropionyl moiety can be resolved into its enantiomeric forms, which is important for the synthesis of chiral molecules .
Aplicaciones Científicas De Investigación
Chiral Synthesis : Takano, Moriya, and Ogasawara (1992) used 2,3-dibromopropionyl chloride in the synthesis of enantiomers of 1,4-dideoxy-1,4-immolyxitol and 1,4-dideoxy-1,4-iminoribitol. The reaction involved 2,3-dibromopropionyl chloride with 4-methoxyphenol and (S)-1-methylbenzylamine, resulting in separable diastereomeric aziridine esters, which were then transformed into the target enantiomers (Takano, Moriya, & Ogasawara, 1992).
Synthesis of Antiarrhythmic Agents : Tenthorey et al. (1981) synthesized a series of 2,3-diaminopropionanilides using 2,3-dibromopropionyl chloride. These compounds demonstrated significant antiarrhythmic potencies and were evaluated for their efficacy against chloroform-induced tachycardia in mice (Tenthorey et al., 1981).
Photodissociation Studies : Balaganesh et al. (2021) studied the photodissociation of 2,3-dibromopropionyl chloride at 248 nm, focusing on the formation of Br2 as a primary molecular product. This study contributed to the understanding of the molecular dissociation processes of such compounds (Balaganesh et al., 2021).
Textile Industry Applications : Zhang et al. (2015) synthesized a novel hemicyanine fluorescent reactive cationic dye using 2,3-dibromopropionyl chloride. The dye was applied to wool fabrics, demonstrating potential use in fluorescent clothing (Zhang et al., 2015).
Solid-Phase Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones : Holte, Thijs, and Zwanenburg (1998) utilized 2,3-dibromopropionyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in the creation of heterocyclic compounds (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Cellulose Furoates : Köhler and Heinze (2007) investigated the use of 2,3-dibromopropionyl chloride in the acylation of cellulose, contributing to the field of polymer chemistry (Köhler & Heinze, 2007).
Preparation of Immunotoxins : McKenzie, Raison, and Rivett (1988) synthesized 2,3-dibromopropionyl-N-hydroxysuccinimide ester, a derivative of 2,3-dibromopropionyl chloride, for potential use in synthesizing immunotoxins (McKenzie, Raison, & Rivett, 1988).
Safety And Hazards
2,3-Dibromopropionyl chloride is classified as a combustible liquid. It is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas .
Relevant Papers
One relevant paper discusses the photodissociation of 2,3-dibromopropionyl chloride at 248 nm, probing Br2 as the primary fragment using cavity ring-down absorption spectroscopy . Another paper presents an improved process for the preparation of 2,3-dibromopropionyl chloride .
Propiedades
IUPAC Name |
2,3-dibromopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWYDXHMQQDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940266 | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropionyl chloride | |
CAS RN |
18791-02-1 | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl chloride, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)

